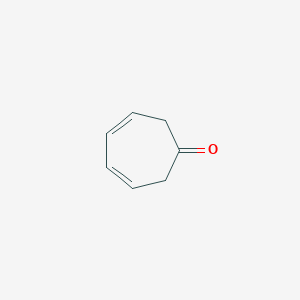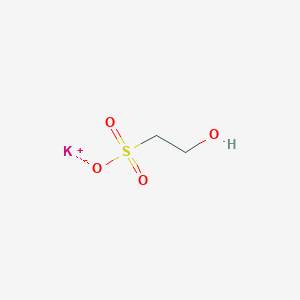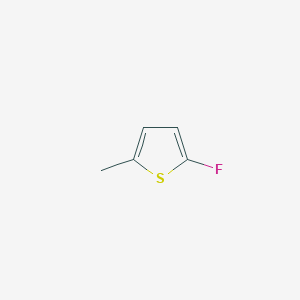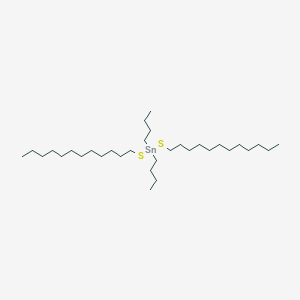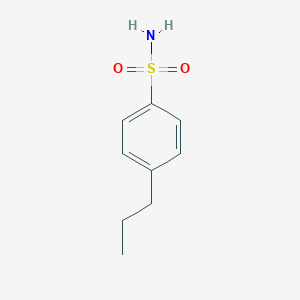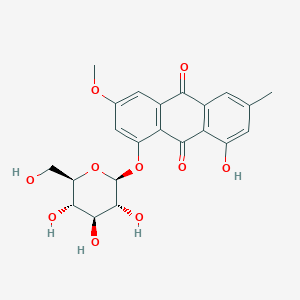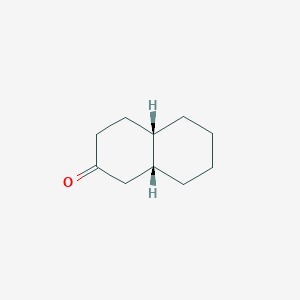![molecular formula C14H10S B072322 2-Phenylbenzo[b]thiophene CAS No. 1207-95-0](/img/structure/B72322.png)
2-Phenylbenzo[b]thiophene
Descripción general
Descripción
2-Phenylbenzo[b]thiophene is a chemical compound with the molecular formula C14H10S . It is used in the synthesis of various medicines, pesticides, and functional materials .
Synthesis Analysis
The synthesis of 2-Phenylbenzo[b]thiophene has been explored in several studies. For instance, a Rhodium (Rh)-catalyzed asymmetric hydrogenation of 2-phenylbenzo[b]thiophene 1,1-dioxide was developed, providing various chiral 2,3-dihydrobenzo[b]thiophene 1,1-dioxides with high yields and excellent enantioselectivities . Another study reported a one-step intermolecular synthesis of 3-substituted benzothiophenes from easily available o-silylaryl triflates and alkynyl sulfides .
Molecular Structure Analysis
The molecular structure of 2-Phenylbenzo[b]thiophene is characterized by a benzothiophene core with a phenyl group attached at the 2-position . The crystal structure of 2,2’-bi[benzo[b]thiophene], a related compound, has been studied, revealing interesting features about its synthesis .
Chemical Reactions Analysis
The chemical reactions involving 2-Phenylbenzo[b]thiophene have been studied in the context of its synthesis. For example, the Rh-catalyzed asymmetric hydrogenation of 2-phenylbenzo[b]thiophene 1,1-dioxide was found to proceed smoothly with excellent results .
Physical And Chemical Properties Analysis
2-Phenylbenzo[b]thiophene has a molecular weight of 210.30 g/mol . It is a component of liquid crystalline semiconductors and exhibits photoluminescence in mid-to-high quantum yields .
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Thiophene-based analogs, including 2-Phenylbenzo[b]thiophene, have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Anticancer Applications
The 2-Phenylbenzo[b]thiophene motif is the main parent structure of cancer drugs like raloxifene and arzoxifene .
Alzheimer’s Disease Treatment
2-Phenylbenzo[b]thiophene is also used in the treatment of Alzheimer’s disease .
Industrial Chemistry
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
Organic Semiconductors
Thiophene-mediated molecules, including 2-Phenylbenzo[b]thiophene, have a prominent role in the advancement of organic semiconductors .
Organic Light-Emitting Diodes (OLEDs)
2-Phenylbenzo[b]thiophene is used in the fabrication of organic light-emitting diodes (OLEDs) .
Optoelectronic Materials
A lot of benzo[b]thiophenes, including 2-Phenylbenzo[b]thiophene, may be used in the manufacturing of optoelectronic materials .
Organic Field-Effect Transistors (OFETs)
2-Phenylbenzo[b]thiophene plays a significant role in the development of organic field-effect transistors (OFETs) .
Mecanismo De Acción
Target of Action
2-Phenylbenzo[b]thiophene, also known as 2-Phenyl-1-benzothiophene, is a compound that has been studied for its potential applications in various fields. It has been found to interact with the 4FGL protein , which belongs to the oxidoreductase domain . This protein plays a crucial role in various biochemical reactions, including those involved in energy production and detoxification processes.
Mode of Action
The compound’s interaction with its targets involves a series of chemical reactions. For instance, it has been reported that 2-Phenylbenzo[b]thiophene can undergo a Pd(II)-catalyzed arylation at the C2-position via C−H activation . This reaction results in the formation of C2-arylated products, which have significant photoluminescence properties .
Biochemical Pathways
The compound’s action affects various biochemical pathways. For example, it has been found to influence the aggregation-induced emission (AIE) characteristics of aryl-substituted benzo[b]thiophene 1,1-dioxides . This property is significant in the field of organic functional materials, where such compounds are used to improve photophysical properties .
Result of Action
The action of 2-Phenylbenzo[b]thiophene results in a range of molecular and cellular effects. For instance, it has been found to exhibit photoluminescence in mid-to-high quantum yields . Additionally, it has been reported to display charge transports measured by the time-of-flight technique in the 10-3cm2V-1s-1 range .
Action Environment
The action, efficacy, and stability of 2-Phenylbenzo[b]thiophene can be influenced by various environmental factors. For example, the compound’s photoluminescence properties can be affected by the presence of other molecules and the physical conditions of the environment
Safety and Hazards
Direcciones Futuras
2-Phenylbenzo[b]thiophene and its derivatives have been widely used in the synthesis of medicines, pesticides, and functional materials, and much research concern has been made on its synthesis . Future research may focus on developing more efficient synthesis methods and exploring its potential applications in various fields .
Propiedades
IUPAC Name |
2-phenyl-1-benzothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10S/c1-2-6-11(7-3-1)14-10-12-8-4-5-9-13(12)15-14/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBMHPHUSGIEGHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylbenzo[b]thiophene | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

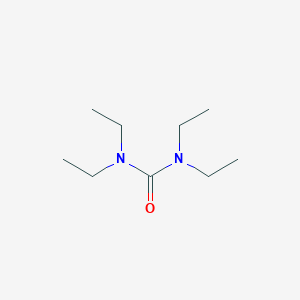
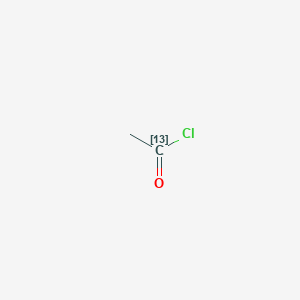
![Disodium;5-[(6-anilino-4-oxo-1H-1,3,5-triazin-2-yl)amino]-2-[2-[4-[(6-anilino-4-oxo-1H-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B72245.png)
